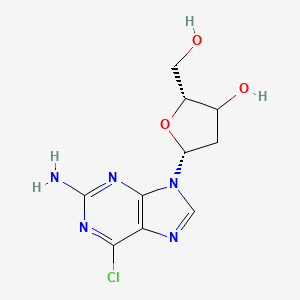

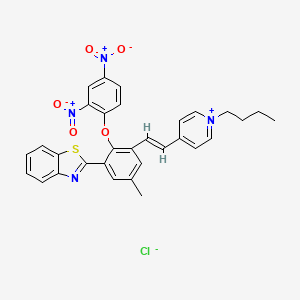

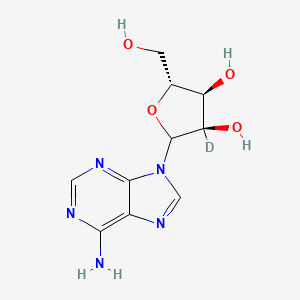

(2R,5R)-5-(2-amino-6-chloropurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

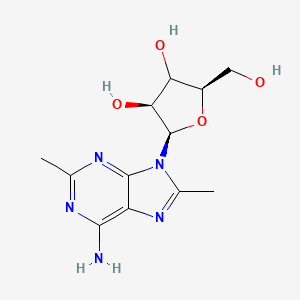

(2R,5R)-5-(2-amino-6-chloropurin-9-yl)-2-(hydroxyméthyl)oxolan-3-ol est un analogue de nucléoside synthétique. Les analogues de nucléosides sont des composés structurellement similaires aux nucléosides naturels, qui sont les blocs de construction des acides nucléiques comme l'ADN et l'ARN. Ces analogues ont souvent une activité biologique significative et sont utilisés dans diverses applications thérapeutiques, notamment les traitements antiviraux et anticancéreux.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de (2R,5R)-5-(2-amino-6-chloropurin-9-yl)-2-(hydroxyméthyl)oxolan-3-ol implique généralement les étapes suivantes :

Matériaux de départ : La synthèse commence par un fragment de sucre approprié et une base purique.

Réaction de glycosylation : Le fragment de sucre est glycosylé avec la base purique en conditions acides ou basiques pour former l'analogue de nucléoside.

Amination : Le groupe amino en position 2 est introduit par des réactions d'amination utilisant de l'ammoniac ou des dérivés d'amine.

Méthodes de production industrielle

La production industrielle d'analogues de nucléosides implique souvent une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Des techniques telles que la chimie en écoulement continu et la synthèse automatisée peuvent être employées pour améliorer l'efficacité et l'évolutivité.

Analyse Des Réactions Chimiques

Types de réactions

Oxydation : Le groupe hydroxyle dans le fragment de sucre peut subir une oxydation pour former des cétones ou des aldéhydes.

Réduction : Le composé peut être réduit pour modifier le cycle purine ou le fragment de sucre.

Substitution : Les atomes d'halogène comme le chlore peuvent être substitués par d'autres groupes fonctionnels par des réactions de substitution nucléophile.

Réactifs et conditions courants

Agents oxydants : Permanganate de potassium, trioxyde de chrome.

Agents réducteurs : Borohydrure de sodium, hydrure d'aluminium et de lithium.

Réactifs de substitution : Ammoniac, dérivés d'amine, thiols.

Principaux produits formés

Produits d'oxydation : Cétones, aldéhydes.

Produits de réduction : Cycles purine modifiés, fragments de sucre réduits.

Produits de substitution : Dérivés aminés, dérivés thiols.

Applications de la recherche scientifique

Chimie

Synthèse de nucléosides modifiés : Utilisés comme intermédiaires dans la synthèse d'autres analogues de nucléosides.

Étude des mécanismes réactionnels : Aide à comprendre la réactivité et la stabilité des analogues de nucléosides.

Biologie

Agents antiviraux : Inhibe la réplication virale en s'intégrant à l'ADN ou à l'ARN viral.

Agents anticancéreux : Interfère avec la synthèse de l'ADN dans les cellules cancéreuses en division rapide.

Médecine

Applications thérapeutiques : Utilisé dans le traitement des infections virales telles que le VIH et l'hépatite, et certains types de cancer.

Outils de diagnostic : Utilisé en imagerie moléculaire et en tests de diagnostic.

Industrie

Fabrication pharmaceutique : Composant clé dans la production de médicaments antiviraux et anticancéreux.

Biotechnologie : Utilisé dans le développement de la thérapie génique et des techniques de génie génétique.

Mécanisme d'action

Le mécanisme d'action de (2R,5R)-5-(2-amino-6-chloropurin-9-yl)-2-(hydroxyméthyl)oxolan-3-ol implique son intégration dans les acides nucléiques. Une fois intégré, il peut :

Inhiber l'ADN/ARN polymérase : Empêche l'élongation des chaînes d'acides nucléiques.

Provoquer la terminaison de la chaîne : Entraîne la terminaison prématurée de la synthèse de l'ADN ou de l'ARN.

Induire des mutations : Provoque des erreurs dans le code génétique, entraînant des protéines dysfonctionnelles.

Applications De Recherche Scientifique

Chemistry

Synthesis of Modified Nucleosides: Used as intermediates in the synthesis of other nucleoside analogs.

Study of Reaction Mechanisms: Helps in understanding the reactivity and stability of nucleoside analogs.

Biology

Antiviral Agents: Inhibits viral replication by incorporating into viral DNA or RNA.

Anticancer Agents: Interferes with DNA synthesis in rapidly dividing cancer cells.

Medicine

Therapeutic Applications: Used in the treatment of viral infections like HIV and hepatitis, and certain types of cancer.

Diagnostic Tools: Used in molecular imaging and diagnostic assays.

Industry

Pharmaceutical Manufacturing: Key component in the production of antiviral and anticancer drugs.

Biotechnology: Used in the development of gene therapy and genetic engineering techniques.

Mécanisme D'action

The mechanism of action of (2R,5R)-5-(2-amino-6-chloropurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol involves its incorporation into nucleic acids. Once incorporated, it can:

Inhibit DNA/RNA Polymerase: Prevents the elongation of nucleic acid chains.

Cause Chain Termination: Leads to premature termination of DNA or RNA synthesis.

Induce Mutations: Causes errors in the genetic code, leading to dysfunctional proteins.

Comparaison Avec Des Composés Similaires

Composés similaires

Acyclovir : Un analogue de nucléoside antiviral utilisé pour traiter les infections herpétiques.

Zidovudine : Un médicament antirétroviral utilisé dans le traitement du VIH.

Gemcitabine : Un analogue de nucléoside utilisé en chimiothérapie pour divers cancers.

Unicité

Substitution par le chlore : La présence d'un atome de chlore en position 6 du cycle purine le distingue des autres analogues de nucléosides.

Activité biologique spécifique : Exhibe des propriétés antivirales et anticancéreuses uniques en raison de sa structure et de son mécanisme d'action spécifiques.

Propriétés

Formule moléculaire |

C10H12ClN5O3 |

|---|---|

Poids moléculaire |

285.69 g/mol |

Nom IUPAC |

(2R,5R)-5-(2-amino-6-chloropurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol |

InChI |

InChI=1S/C10H12ClN5O3/c11-8-7-9(15-10(12)14-8)16(3-13-7)6-1-4(18)5(2-17)19-6/h3-6,17-18H,1-2H2,(H2,12,14,15)/t4?,5-,6-/m1/s1 |

Clé InChI |

LEDIVMUMDVEFRG-YSLANXFLSA-N |

SMILES isomérique |

C1[C@@H](O[C@@H](C1O)CO)N2C=NC3=C2N=C(N=C3Cl)N |

SMILES canonique |

C1C(C(OC1N2C=NC3=C2N=C(N=C3Cl)N)CO)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12408775.png)